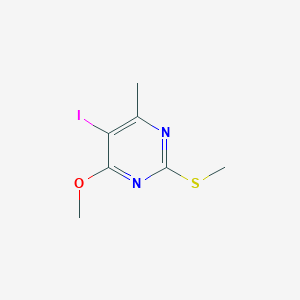
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Vue d'ensemble
Description
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid (2R,3R-2-DMPEOPC) is a compound that is commonly used in scientific research due to its wide range of applications and its relatively simple synthesis. It has been used in studies related to drug delivery, enzyme inhibition, and other biochemical and physiological effects.
Applications De Recherche Scientifique
2R,3R-2-DMPEOPC has been used in a variety of scientific research applications, including drug delivery, enzyme inhibition, and other biochemical and physiological effects. For example, it has been used as a drug carrier for targeting cancer cells, as an inhibitor of cyclooxygenase-2, and as a modulator of the endocannabinoid system. It has also been used in studies related to the inhibition of cellular proliferation and the modulation of the immune system.
Mécanisme D'action
2R,3R-2-DMPEOPC acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the biosynthesis of prostaglandins and other inflammatory mediators. The compound binds to the active site of COX-2, which prevents the enzyme from catalyzing the formation of prostaglandins. Additionally, 2R,3R-2-DMPEOPC has been shown to modulate the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
2R,3R-2-DMPEOPC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on COX-2, it has also been shown to modulate the endocannabinoid system and to have anti-inflammatory, anti-proliferative, and immunomodulatory effects. Additionally, it has been shown to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2R,3R-2-DMPEOPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a wide range of applications. Additionally, it has a low cost and is relatively stable. However, it also has some limitations. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it has a short half-life and can be rapidly metabolized by the body.
Orientations Futures
There are a number of potential future directions for research related to 2R,3R-2-DMPEOPC. For example, further research could be conducted to explore its potential as a drug delivery system and to investigate its ability to modulate other physiological processes. Additionally, studies could be conducted to explore its potential as an inhibitor of other enzymes and to investigate its effects on other biochemical and physiological processes. Additionally, research could be conducted to investigate its potential as an antioxidant and to explore its effects on other cellular pathways. Finally, further research could be conducted to explore its potential as an anti-inflammatory agent and to investigate its effects on other physiological processes.
Propriétés
IUPAC Name |
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-7-12(16(19)20)15(17)11-6-5-10(21-2)9-13(11)22-3/h5-6,9,12,15H,4,7-8H2,1-3H3,(H,19,20)/t12-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQXQKXCMBOFAI-DOMZBBRYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)
![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)
![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)



![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)

